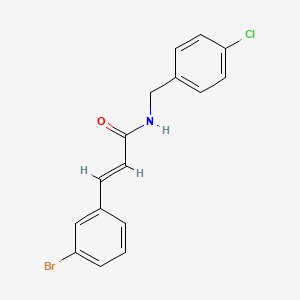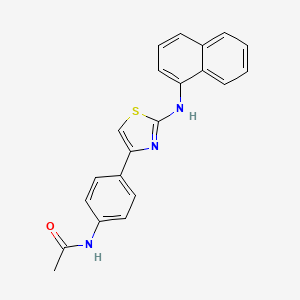![molecular formula C14H16ClF3N4O B2363094 3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine CAS No. 2085690-16-8](/img/structure/B2363094.png)
3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C14H16ClF3N4O. It has an average mass of 348.751 Da and a monoisotopic mass of 348.096466 Da .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a trifluoromethyl group, a methoxy group, and a 1H-1,2,3-triazol-4-yl group attached to a 3-methylbutyl chain .Scientific Research Applications
Scalable Synthesis in Kinase Inhibition
A study by Arunachalam et al. (2019) detailed the development of a scalable synthesis for a potent kinase inhibitor, BMS-986236. This process, involving an alternate azide intermediate, addressed safety hazards and trace metal contamination issues, suggesting applications in developing safer and more efficient pharmaceutical synthesis processes Arunachalam et al., 2019.
Advancements in Antagonist Synthesis
Jungheim et al. (2006) reported the use of regioselective pyridine metallation chemistry in synthesizing NK-1 antagonists. Compounds like N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide exhibit NK-1 antagonist activity, highlighting the compound's potential in developing new pharmacological agents Jungheim et al., 2006.
Applications in Metal Complex Synthesis
Conradie et al. (2018) synthesized and characterized novel dichloro(bis{2-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes. These complexes demonstrated interesting structural properties, like 3D supramolecular structures, which could be relevant in the field of materials science and coordination chemistry Conradie et al., 2018.
Contribution to Organometallic Chemistry
The work of Amadio et al. (2012) on cationic complexes involving 2-((4-propyl-1H-1,2,3-triazol-1-yl)methyl)pyridine highlights the compound's role in the synthesis of organometallic complexes. These complexes showed potential as catalysts for the Suzuki-Miyaura reaction, an important reaction in organic synthesis Amadio et al., 2012.
Exploration of Substituted Pyrazolopyridines
Swamy et al. (2013) investigated isomorphous structures of substituted pyrazolopyridines, demonstrating the significance of such compounds in understanding structural disorder and isomorphism in crystallography Swamy et al., 2013.
Insights into Pyridine Derivatives Synthesis
Bi-hui (2010) synthesized 3-(pyridin-2-yl)-1,2,4-triazole derivatives, offering insights into the chemical synthesis of such compounds and their potential applications in medicinal chemistry Bi-hui, 2010.
Pyridine-Containing Compounds in Antioxidant and Antimicrobial Research
Bonacorso et al. (2015) synthesized novel pyridine-containing compounds, exhibiting promising antioxidant and antimicrobial activities. This suggests potential applications in developing new therapeutic agents Bonacorso et al., 2015.
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to interact with various receptors . The role of these targets can vary widely, from mediating cellular signaling to catalyzing biochemical reactions.
Mode of Action
Similar compounds have been found to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may alter its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a carbon-carbon bond, which can have downstream effects on various biochemical pathways.
Result of Action
Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on biochemical pathways.
properties
IUPAC Name |
3-chloro-2-[[1-(3-methylbutyl)triazol-4-yl]methoxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N4O/c1-9(2)3-4-22-7-11(20-21-22)8-23-13-12(15)5-10(6-19-13)14(16,17)18/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWDXKMWXYKKIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(N=N1)COC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


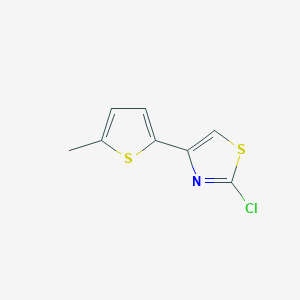
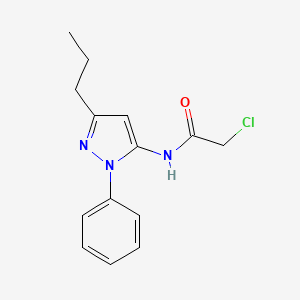
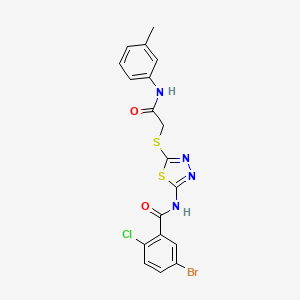
![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)
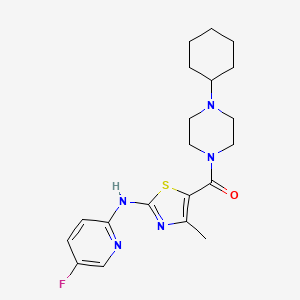

![2-Chloro-N-[1-(3-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2363025.png)
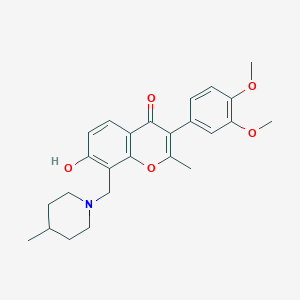
![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2363031.png)
